molecular formula C13H19NO2 B14005130 5-(Phenylamino)pentyl acetate CAS No. 13698-28-7

5-(Phenylamino)pentyl acetate

Cat. No.: B14005130
CAS No.: 13698-28-7
M. Wt: 221.29 g/mol
InChI Key: ZOLBHIGRRJZIDM-UHFFFAOYSA-N
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Description

5-(Phenylamino)pentyl acetate is an organic compound with the molecular formula C13H19NO2 It is characterized by the presence of a phenylamino group attached to a pentyl chain, which is further esterified with acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phenylamino)pentyl acetate typically involves the esterification of 5-(Phenylamino)pentanol with acetic acid. This reaction is catalyzed by an acid catalyst, such as concentrated sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester . The general reaction scheme is as follows:

5-(Phenylamino)pentanol+Acetic AcidH2SO45-(Phenylamino)pentyl acetate+Water\text{5-(Phenylamino)pentanol} + \text{Acetic Acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 5-(Phenylamino)pentanol+Acetic AcidH2​SO4​​5-(Phenylamino)pentyl acetate+Water

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes involve the use of large-scale reactors where the reactants are continuously fed, and the products are continuously removed. The use of immobilized acid catalysts, such as sulfonated polystyrene resins, can enhance the efficiency and yield of the esterification reaction .

Chemical Reactions Analysis

Types of Reactions

5-(Phenylamino)pentyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(Phenylamino)pentyl acetate involves its interaction with specific molecular targets and pathways. The phenylamino group can engage in hydrogen bonding and π-π interactions with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a phenylamino group and a pentyl acetate moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

CAS No.

13698-28-7

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

5-anilinopentyl acetate

InChI

InChI=1S/C13H19NO2/c1-12(15)16-11-7-3-6-10-14-13-8-4-2-5-9-13/h2,4-5,8-9,14H,3,6-7,10-11H2,1H3

InChI Key

ZOLBHIGRRJZIDM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCCCNC1=CC=CC=C1

Origin of Product

United States

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